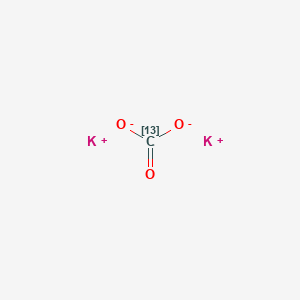

Potassium carbonate-13C

Übersicht

Beschreibung

Potassium carbonate-13C is a stable isotopic variant of potassium carbonate, where the carbon atom is replaced by its isotope, carbon-13. This compound is represented by the chemical formula K2^13CO3. It is a white, hygroscopic solid that is highly soluble in water and forms a strongly alkaline solution. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Potassium carbonate-13C can be synthesized by reacting natural abundance potassium carbonate with carbon-13 labeled carbon dioxide. The reaction involves passing carbon-13 labeled carbon dioxide gas through a solution of potassium carbonate, resulting in the formation of this compound. The product is then purified by crystallization to obtain high purity this compound . Industrial production methods typically involve similar processes but on a larger scale, ensuring the isotopic purity and consistency required for research applications .

Analyse Chemischer Reaktionen

Carbon Dioxide Absorption and Bicarbonate Formation

K₂¹³CO₃ participates in reversible carbonation reactions with CO₂ and water, forming potassium bicarbonate (KH¹³CO₃):

Key Findings :

-

Kinetics : The reaction rate is accelerated by promoters like monoethanolamine (MEA) or amino acids. For example, adding 2.2 M MEA increases the absorption rate by a factor of 45 at 63°C .

-

Activation Energy : The reaction between K₂¹³CO₃ and CO₂ has an activation energy of 35.8 kJ mol⁻¹ in unpromoted solutions, decreasing to 31.8 kJ mol⁻¹ with MEA .

Table 1: Kinetic Parameters for CO₂ Absorption in K₂¹³CO₃ with Promoters

| Promoter | Concentration (M) | Rate Enhancement (Factor) | Activation Energy (kJ mol⁻¹) |

|---|---|---|---|

| None | - | 1 | 35.8 |

| MEA | 2.2 | 45 | 31.8 |

| Glycine | 1.0 | 22 | 45.2 |

| Sarcosine | 1.0 | 45 | 14.1 |

Acid-Base Reactions

K₂¹³CO₃ acts as a strong base in aqueous solutions, neutralizing acids to release ¹³CO₂:

Key Findings :

-

NMR Tracking : The ¹³C isotope allows precise tracking of carbonate-to-bicarbonate conversion. In aqueous systems, the ¹³C chemical shift of CO₃²⁻ is 169.5 ppm , shifting to 161.3 ppm for HCO₃⁻ .

-

Hydration vs. Carbonation : Apolar surfaces favor direct carbonation, while polar surfaces promote competitive hydration, altering reaction pathways .

Isotopic Exchange and NMR Studies

The ¹³C label enables detailed analysis of molecular symmetry and reaction intermediates:

-

Chemical Shift Tensors : In solid-state NMR, the principal values of ¹³C chemical shift tensors for K₂¹³CO₃ are δ₁₁ = 25 ppm , δ₂₂ = 90 ppm , and δ₃₃ = 169 ppm (relative to CO₂ gas at 124.5 ppm) .

-

Dynamic Equilibria : Rapid proton exchange between HCO₃⁻ and CO₃²⁻ averages NMR signals, while slow CO₂ hydration allows distinct peaks for aqueous CO₂ (125.9 ppm) and HCO₃⁻ (161.3 ppm) .

Table 2: ¹³C NMR Chemical Shifts in Aqueous Carbonate Systems

| Species | Chemical Shift (ppm) | Conditions |

|---|---|---|

| CO₃²⁻ (K₂¹³CO₃) | 169.5 | High pH (>10) |

| HCO₃⁻ | 161.3 | Neutral pH |

| CO₂(aq) | 125.9 | Low pH (<4) |

Enzyme-Catalyzed Reactions

Carbonic anhydrase enhances CO₂ absorption in K₂¹³CO₃ solutions:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Production

Potassium carbonate is the dipotassium salt of carbonic acid, characterized by its high solubility in water and ability to act as a pH regulator. The isotopic labeling with carbon-13 enhances its utility in various analytical techniques, particularly in nuclear magnetic resonance (NMR) spectroscopy. K2CO3-13C is produced through the reaction of potassium hydroxide with carbon dioxide, where the carbon source is enriched with the carbon-13 isotope.

Key Applications

-

Metabolomics and Cellular Metabolism

- K2CO3-13C serves as a metabolic probe in studies involving cellular metabolism. It aids in tracing metabolic pathways by allowing researchers to monitor the incorporation of carbon-13 into various metabolites.

- Case Study : A study demonstrated that using K2CO3-13C enabled researchers to trace the metabolic fate of glucose in yeast cells, providing insights into fermentation processes .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

- The compound is widely used as an NMR solvent, facilitating the analysis of organic compounds by providing a clear spectral baseline due to its low background signal.

- Data Table : Comparison of NMR signals for various isotopically labeled compounds:

Compound Isotope Used Chemical Shift (ppm) Potassium Carbonate-13C 13C 160.0 Sodium Bicarbonate-13C 13C 165.0 Acetic Acid-13C 13C 20.0 -

Environmental Studies

- K2CO3-13C is utilized in studies investigating carbon dioxide absorption mechanisms in aqueous solutions. Its isotopic labeling allows for precise tracking of carbon dynamics in environmental samples.

- Case Study : Research on CO2 absorption in potassium carbonate solutions revealed insights into the efficiency of CO2 capture technologies .

-

Food Science

- In food processing, K2CO3-13C can be employed to study the effects of potassium carbonate on food quality and preservation methods.

- Application : It is used to enhance the texture and color of certain food products, such as during the Dutching process for cocoa production.

- Agricultural Research

Wirkmechanismus

The mechanism of action of potassium carbonate-13C involves its ability to act as a source of carbon-13 in various chemical and biological processes. By incorporating carbon-13 into molecules, researchers can study the structure, function, and dynamics of these molecules in detail. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or enzyme kinetics .

Vergleich Mit ähnlichen Verbindungen

Potassium carbonate-13C can be compared with other isotopically labeled carbonates, such as:

Sodium carbonate-13C: Similar in function but with sodium instead of potassium.

Calcium carbonate-13C: Used in similar applications but with calcium as the cation.

Barium carbonate-13C: Another isotopically labeled carbonate with barium as the cation.

The uniqueness of this compound lies in its specific use in studies requiring potassium as the cation, providing distinct advantages in certain biochemical and industrial applications .

Biologische Aktivität

Potassium carbonate-13C (K2CO3-13C) is a stable isotope-labeled compound of potassium carbonate, where the carbon atom in the carbonate ion is replaced with the carbon-13 isotope. This modification allows for unique applications in biological and chemical research, particularly in tracing metabolic pathways and studying pharmacokinetics. This article explores the biological activity of this compound, its applications, and relevant research findings.

Basic Information:

- CAS Number: 122570-45-0

- Molecular Formula: K2CO3

- Molecular Weight: 139.20 g/mol

- Purity: Typically 98% for research applications

Physical Properties:

- Melting Point: 891ºC

- Density: Not specified

- Hazard Classification: Harmful if swallowed; causes skin and serious eye irritation.

Biological Applications

This compound is primarily utilized in metabolic studies and pharmaceutical research. Its isotopic labeling allows researchers to track the compound's behavior in biological systems, enhancing our understanding of various biochemical processes.

Metabolic Tracing

One significant application of this compound is in metabolic tracing studies. The incorporation of stable isotopes like carbon-13 into biological molecules enables scientists to trace the pathways of these molecules through metabolic processes. This is particularly useful in pharmacokinetics, where understanding how drugs are metabolized in the body is crucial.

Case Studies and Research Findings

-

Pharmacokinetic Studies:

- A study by Russak et al. (2019) highlighted the impact of deuterium and stable isotopes on drug metabolism. While not directly focused on this compound, it illustrates how isotopic labeling can affect pharmacokinetic profiles, potentially leading to altered efficacy and safety profiles of pharmaceuticals .

- Bioremediation Research:

-

Nutritional Studies:

- In agricultural sciences, potassium carbonate (including its isotopically labeled forms) has been studied for its role as a nutrient source for plants. The use of this compound can help trace nutrient uptake and assimilation in plant tissues, providing insights into plant metabolism and growth conditions .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

dipotassium;oxo(113C)methanediolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2K/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i1+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHMMNNQKKPAPP-GOCMCNPZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CK2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503902 | |

| Record name | Dipotassium (~13~C)carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.198 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122570-45-0 | |

| Record name | Dipotassium (~13~C)carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122570-45-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.